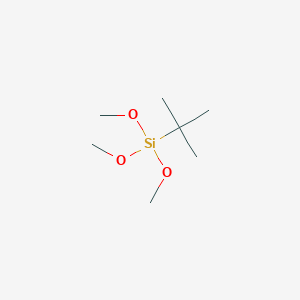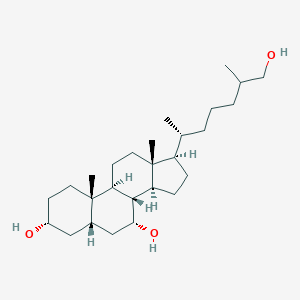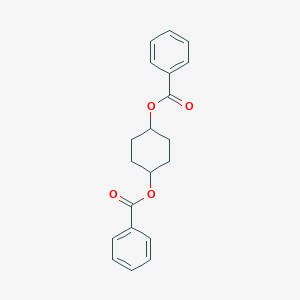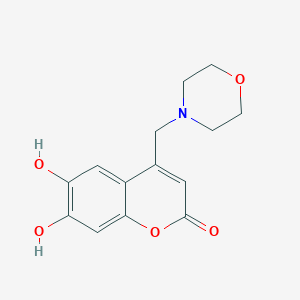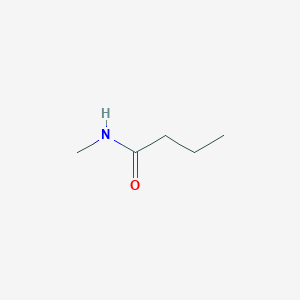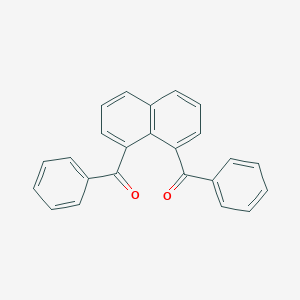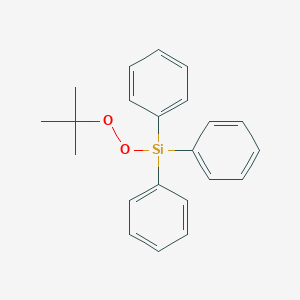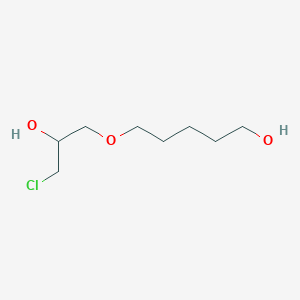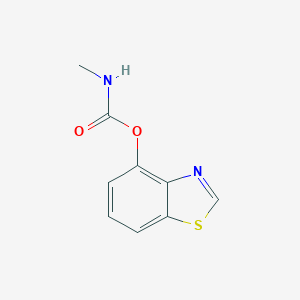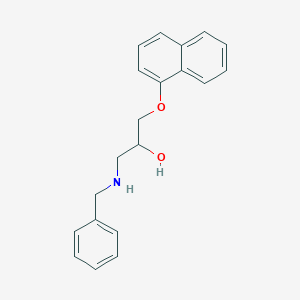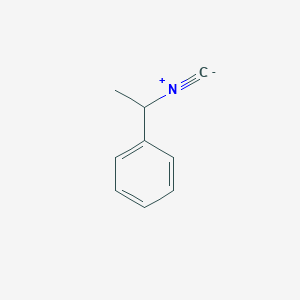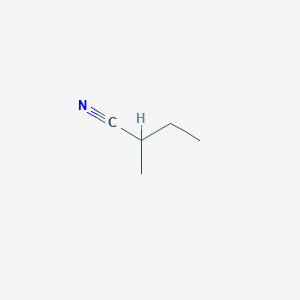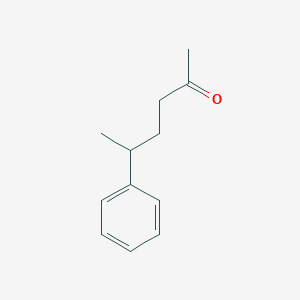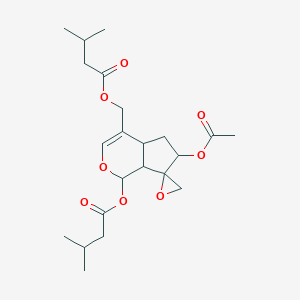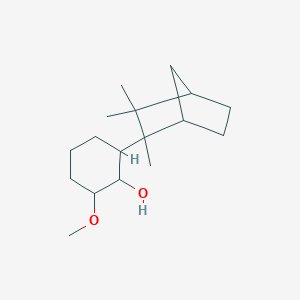
Santalidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Santalidol is a natural product that is found in sandalwood oil. It is a sesquiterpene alcohol that has been studied extensively for its potential medicinal properties. Santalidol has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
作用機序
The mechanism of action of santalidol is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, which contribute to inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, santalidol has been found to inhibit the growth of bacteria by disrupting their cell membranes.
生化学的および生理学的効果
Santalidol has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which contributes to inflammation. It has also been found to inhibit the production of reactive oxygen species, which can damage cells and contribute to disease. Additionally, santalidol has been found to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors.
実験室実験の利点と制限
One advantage of using santalidol in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, santalidol is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using santalidol in lab experiments is that it is not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are a number of future directions for research on santalidol. One area of research could be to explore its potential as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be done to explore its potential as a treatment for cancer. Finally, future research could focus on developing new synthesis methods for santalidol that are more efficient and environmentally friendly.
合成法
Santalidol can be synthesized from α-santalol, which is found in sandalwood oil. The synthesis involves the oxidation of α-santalol with selenium dioxide in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield santalidol.
科学的研究の応用
Santalidol has been extensively studied for its potential medicinal properties. It has been found to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis. It has also been found to have anti-tumor properties, which make it a potential treatment for cancer. Additionally, santalidol has been found to have anti-bacterial properties, which make it a potential treatment for bacterial infections.
特性
CAS番号 |
17735-99-8 |
|---|---|
製品名 |
Santalidol |
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
2-methoxy-6-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O2/c1-16(2)11-8-9-12(10-11)17(16,3)13-6-5-7-14(19-4)15(13)18/h11-15,18H,5-10H2,1-4H3 |
InChIキー |
RGGISOXPWGFYBO-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1(C)C3CCCC(C3O)OC)C |
正規SMILES |
CC1(C2CCC(C2)C1(C)C3CCCC(C3O)OC)C |
その他のCAS番号 |
17735-99-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



